molecular formula C20H24N2O3 B11074206 2-(dimethoxymethyl)-2-methyl-3-(2-phenylethyl)-2,3-dihydroquinazolin-4(1H)-one

2-(dimethoxymethyl)-2-methyl-3-(2-phenylethyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11074206
M. Wt: 340.4 g/mol
InChI Key: NAZAUPMDGOIKQV-UHFFFAOYSA-N
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Description

2-(dimethoxymethyl)-2-methyl-3-(2-phenylethyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethoxymethyl)-2-methyl-3-(2-phenylethyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of an aromatic aldehyde with an amine, followed by cyclization and functional group modifications to introduce the dimethoxymethyl and phenylethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(dimethoxymethyl)-2-methyl-3-(2-phenylethyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions would vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-(dimethoxymethyl)-2-methyl-3-(2-phenylethyl)-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Due to its potential therapeutic properties, it is often investigated for drug development, particularly in the treatment of diseases like cancer and neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(dimethoxymethyl)-2-methyl-3-(2-phenylethyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may modulate the activity of these targets, leading to changes in cellular function and ultimately exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: A simpler analog with a similar phenylethyl group.

    Quinazolinone Derivatives: Other compounds in the quinazolinone family with varying substituents.

Uniqueness

What sets 2-(dimethoxymethyl)-2-methyl-3-(2-phenylethyl)-2,3-dihydroquinazolin-4(1H)-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the dimethoxymethyl and phenylethyl groups, along with the quinazolinone core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-(dimethoxymethyl)-2-methyl-3-(2-phenylethyl)-1H-quinazolin-4-one

InChI

InChI=1S/C20H24N2O3/c1-20(19(24-2)25-3)21-17-12-8-7-11-16(17)18(23)22(20)14-13-15-9-5-4-6-10-15/h4-12,19,21H,13-14H2,1-3H3

InChI Key

NAZAUPMDGOIKQV-UHFFFAOYSA-N

Canonical SMILES

CC1(NC2=CC=CC=C2C(=O)N1CCC3=CC=CC=C3)C(OC)OC

Origin of Product

United States

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